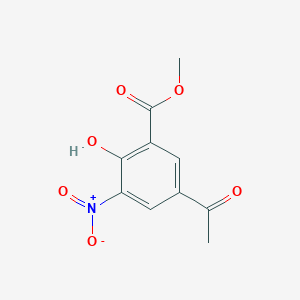

Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate

Description

Contextualization within Substituted Benzoate and Nitroaromatic Chemistry

The chemical nature of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is best understood by examining its constituent parts within the broader families of substituted benzoates and nitroaromatic compounds.

Substituted Benzoates: Benzoates are a class of organic compounds containing a benzene (B151609) ring attached to a carboxylic acid ester. The presence of various substituents on the benzene ring can significantly alter the molecule's physical and chemical properties. researchgate.net For instance, electron-donating groups can increase the electron density of the aromatic ring, while electron-withdrawing groups decrease it. In the case of this compound, the hydroxyl group is typically an electron-donating group, whereas the acetyl and nitro groups are strong electron-withdrawing groups. This combination creates a complex electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations. mdpi.com

Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. nih.gov The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org This property makes the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The strong electron-withdrawing nature of the nitro group is a key feature that imparts unique reactivity to the molecule. nih.gov Furthermore, the nitro group itself can undergo various chemical reactions, most notably reduction to an amino group (-NH2), which is a crucial step in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. fiveable.me Nitroaromatic compounds are widely used as intermediates in the production of a diverse range of industrial products, including pesticides and polymers. nih.govresearchgate.net

Overview of Research Significance for Hydroxy-Nitro-Ester Compounds

The specific combination of hydroxyl (-OH), nitro (-NO2), and ester (-COOR) functional groups on a single aromatic scaffold, as seen in this compound, creates a molecule with significant potential as a versatile building block in organic synthesis.

The interplay of these functional groups offers multiple reaction sites. For example:

The hydroxyl group can be alkylated or acylated.

The nitro group can be reduced to an amine, which can then be diazotized or participate in amide bond formation. fiveable.me

The ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives.

The acetyl group provides a ketone functionality that can undergo a wide range of reactions, such as condensation or reduction.

This multifunctionality makes compounds like this compound valuable intermediates for constructing more complex molecular architectures. Research into related hydroxy-nitro-ester compounds often focuses on their utility in synthesizing heterocyclic compounds, which are core structures in many biologically active molecules. ijpsr.comnih.gov The strategic placement of the electron-withdrawing nitro group and the potentially electron-donating hydroxyl group can also be exploited to direct the regioselectivity of further substitution reactions on the aromatic ring. While the vast majority of nitroaromatic compounds are synthetic, some have been discovered as natural products from bacteria, fungi, and plants, highlighting the diverse roles of this chemical class. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89586-15-2 |

|---|---|

Molecular Formula |

C10H9NO6 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

methyl 5-acetyl-2-hydroxy-3-nitrobenzoate |

InChI |

InChI=1S/C10H9NO6/c1-5(12)6-3-7(10(14)17-2)9(13)8(4-6)11(15)16/h3-4,13H,1-2H3 |

InChI Key |

BWVGSTMMFDZVBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of Methyl 5 Acetyl 2 Hydroxy 3 Nitrobenzoate

Direct Synthesis Approaches for Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the nitro, acetyl, and methyl ester functionalities onto a salicylate (B1505791) precursor. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.

Regioselective Nitration Strategies for Salicylate Precursors

The introduction of a nitro group onto a salicylate ring is a key step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In a precursor such as methyl 5-acetyl-2-hydroxybenzoate (methyl 5-acetylsalicylate), the hydroxyl group is a strongly activating ortho-, para-director, while the acetyl and methoxycarbonyl groups are deactivating meta-directors.

The nitration of methyl salicylate itself typically yields a mixture of methyl 3-nitrosalicylate and methyl 5-nitrosalicylate. asianpubs.orgpku.edu.cn The use of certain nitrating agents can influence the regioselectivity. For instance, nitration of methyl salicylate with ferric nitrate (B79036) has been shown to provide a higher para-to-ortho product ratio compared to the conventional mixed acid (HNO₃/H₂SO₄) method. asianpubs.orgresearchgate.net

In the case of methyl 5-acetyl-2-hydroxybenzoate, the position ortho to the powerful hydroxyl directing group (position 3) is sterically unhindered. The position para to the hydroxyl group is occupied by the acetyl group. Therefore, nitration is expected to be directed to the 3-position. A common nitrating mixture is concentrated nitric acid in concentrated sulfuric acid, typically carried out at low temperatures to control the reaction rate and minimize side product formation. rsc.org

Table 1: Regioselective Nitration of Salicylate Derivatives

| Precursor | Nitrating Agent | Major Product(s) | Reference(s) |

| Methyl Salicylate | Fe(NO₃)₃ | Methyl 5-nitrosalicylate, Methyl 3-nitrosalicylate | asianpubs.orgresearchgate.net |

| Methyl Salicylate | HNO₃ / H₂SO₄ | Methyl 3-nitrobenzoate (major) | rsc.org |

| 5-Acetylsalicylic Acid | HNO₃ / Acetic Acid | 5-Acetyl-3-nitrosalicylic acid | guidechem.com |

| Methyl 5-acetyl-2-hydroxybenzoate | HNO₃ / H₂SO₄ | This compound | Inferred |

Esterification Protocols for Carboxylic Acid Derivatives

An alternative synthetic route involves the initial nitration and acylation of salicylic (B10762653) acid, followed by esterification of the resulting 5-acetyl-2-hydroxy-3-nitrobenzoic acid. This approach can be advantageous if the carboxylic acid precursor is more readily available or if the ester functionality is not stable under the conditions required for nitration or acylation.

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For a substrate like 5-acetyl-2-hydroxy-3-nitrobenzoic acid, Fischer esterification is a common and effective method. This typically involves refluxing the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the large excess of the alcohol. google.com

Another method for the esterification of a related compound, 5-nitrosalicylic acid, involves the use of thionyl chloride in methanol (B129727). prepchem.com This method proceeds via the formation of an acyl chloride intermediate, which is then readily attacked by methanol.

Table 2: Representative Esterification Conditions for Substituted Benzoic Acids

| Carboxylic Acid Precursor | Reagents | Conditions | Product | Reference(s) |

| 5-Nitrosalicylic Acid | Methanol, Thionyl Chloride | Room Temperature, 18 h | Methyl 2-hydroxy-5-nitrobenzoate | prepchem.com |

| Nitrobenzoic Acids | Glycerol, H₂SO₄, Toluene | >100°C, Azeotropic | Glycerol esters of nitrobenzoic acid | google.com |

| 5-Acetyl-2-hydroxy-3-nitrobenzoic Acid | Methanol, H₂SO₄ (catalytic) | Reflux | This compound | Inferred |

Acylation Reactions for Acetyl Moiety Incorporation at Position 5

The introduction of the acetyl group at the 5-position of a salicylate precursor can be achieved through a Friedel-Crafts acylation reaction. wikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com

For the synthesis of this compound, a suitable precursor for acylation would be methyl 2-hydroxy-3-nitrobenzoate. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the 3-position is already substituted with a nitro group and the ortho position (relative to the hydroxyl group) is also the 3-position, the acylation is expected to occur at the position para to the hydroxyl group, which is the 5-position.

The reaction is typically carried out in an inert solvent at reduced temperatures to control the reactivity. The product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org An aqueous workup is required to decompose this complex and isolate the desired product.

Table 3: Friedel-Crafts Acylation of Aromatic Compounds

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Reference(s) |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | Acetophenone | wikipedia.orgmasterorganicchemistry.com |

| Methyl Salicylate | Acetic Anhydride | AlCl₃ | Methyl 5-acetylsalicylate | nih.govnih.gov |

| Methyl 2-hydroxy-3-nitrobenzoate | Acetyl Chloride | AlCl₃ | This compound | Inferred |

Reactivity Profiles and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of its various functional groups. The presence of a strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the hydroxyl, acetyl, and ester functionalities offer sites for various chemical transformations.

Nucleophilic Substitution Reactions on the Aromatic Ring

Aromatic rings are generally nucleophilic; however, the presence of strongly electron-withdrawing groups, such as a nitro group, can render the ring electron-deficient and susceptible to nucleophilic attack. wikipedia.org This type of reaction is known as nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, there isn't a conventional leaving group like a halide. However, in some cases, a nitro group itself can be displaced by a strong nucleophile, although this is less common. More relevant is the activation of the ring towards nucleophilic attack, which could potentially lead to substitution if a suitable leaving group were present at an ortho or para position relative to the nitro group. The electron-withdrawing nature of the nitro and acetyl groups enhances the electrophilicity of the aromatic ring. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com

Table 4: General Principles of Nucleophilic Aromatic Substitution (SNAr)

| Substrate Feature | Effect on SNAr Reactivity | Reference(s) |

| Presence of Electron-Withdrawing Groups (e.g., -NO₂) | Activates the ring towards nucleophilic attack | wikipedia.orgmasterorganicchemistry.com |

| Position of Electron-Withdrawing Group | ortho or para to the leaving group provides greater stabilization of the Meisenheimer complex | masterorganicchemistry.comnih.gov |

| Nature of the Leaving Group | Reactivity generally follows F > Cl > Br > I | youtube.com |

| Nature of the Nucleophile | Stronger nucleophiles react faster | wikipedia.org |

Reduction Chemistry of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation in organic synthesis, as it provides access to aromatic amines which are versatile synthetic intermediates. A wide array of reagents and conditions can be employed for this purpose, offering varying degrees of chemoselectivity. organic-chemistry.org

For the conversion of this compound to methyl 3-amino-5-acetyl-2-hydroxybenzoate, several methods can be considered. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a clean and efficient method. sciencemadness.org This reaction is often carried out in a protic solvent like ethanol (B145695) or methanol at or near atmospheric pressure.

Alternatively, metal-acid systems, such as iron powder in acetic acid or tin or zinc in hydrochloric acid, are classic and effective reagents for the reduction of aromatic nitro compounds. sciencemadness.org These methods are robust and tolerate a range of other functional groups. Another mild and selective reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), which can be used in aqueous or mixed aqueous-organic solvent systems. sciencemadness.org

Table 5: Common Methods for the Reduction of Aromatic Nitro Compounds

| Nitro Compound Substrate | Reducing Agent/System | Product | Reference(s) |

| Methyl m-nitrobenzoate | H₂ / Pd-C in Methanol | Methyl m-aminobenzoate | sciencemadness.org |

| Aromatic Nitro Compounds | Fe / Acetic Acid | Aromatic Amines | sciencemadness.org |

| Aromatic Nitro Compounds | Sodium Dithionite | Aromatic Amines | sciencemadness.org |

| Aromatic Nitro Compounds | HSiCl₃ / Tertiary Amine | Aromatic Amines | organic-chemistry.org |

Ester Hydrolysis Kinetics and Mechanisms

The rate of alkaline hydrolysis is influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as the nitro and acetyl groups present in this compound, are expected to increase the rate of hydrolysis. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease the rate.

Acid-catalyzed hydrolysis follows a different pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. This process is generally reversible. quora.com

Table 1: Expected Relative Rates of Hydrolysis for Substituted Methyl Benzoates

| Compound | Substituents | Expected Relative Rate of Alkaline Hydrolysis |

|---|---|---|

| Methyl Benzoate | None | Base Rate |

| Methyl 4-nitrobenzoate | 4-Nitro | Faster than Methyl Benzoate |

| Methyl 3-nitrobenzoate | 3-Nitro | Faster than Methyl Benzoate |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its ortho-positioned hydroxyl and nitro groups, provides the potential for intramolecular cyclization reactions, particularly to form benzoxazole (B165842) derivatives. This transformation typically involves the reduction of the nitro group to an amino group, which can then react with a suitable functional group. organic-chemistry.org

While direct cyclization of the title compound is not extensively documented, a plausible pathway involves the initial reduction of the nitro group. This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation. The resulting ortho-aminophenol derivative can then undergo cyclization. For instance, if the acetyl group were to be converted to a carboxylic acid, the resulting intermediate could cyclize to form a 2-substituted benzoxazole.

Another potential pathway for intramolecular cyclization involves the reaction of the phenolic hydroxyl group with an adjacent activated group. While less common for this specific substitution pattern, related ortho-nitrophenols have been shown to undergo cyclization under certain conditions. nih.gov

Rearrangement pathways for this molecule are not well-documented. However, highly substituted benzene rings can sometimes undergo rearrangements under harsh conditions, such as high temperatures or in the presence of strong acids or bases, though this is not a common transformation for this class of compounds.

Derivatization Strategies for Functional Group Modification

Hydroxyl Group Derivatization (e.g., O-alkylation, O-acylation)

The phenolic hydroxyl group in this compound is a key site for functional group modification through reactions such as O-alkylation and O-acylation.

O-alkylation involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial, especially in polysubstituted phenols, to control selectivity and yield. researchgate.netresearchgate.netncl.res.inpharmaxchange.info For sterically hindered phenols, stronger bases and polar aprotic solvents may be required. nih.gov

O-acylation leads to the formation of an ester. This can be achieved by reacting the phenol with an acyl halide or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrogen halide or carboxylic acid byproduct. For sterically hindered or less reactive phenols, more reactive acylating agents or the use of a catalyst may be necessary. researchgate.netucalgary.ca

Table 2: General Conditions for Hydroxyl Group Derivatization

| Reaction | Reagents | Base | Solvent | General Conditions |

|---|---|---|---|---|

| O-alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH, or other suitable base | Acetone, DMF, or other polar aprotic solvent | Stirring at room temperature or gentle heating |

Modification of the Acetyl Moiety

The acetyl group offers several possibilities for chemical transformation. One common reaction is its reduction to an ethyl group, which can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). However, the conditions for these reductions must be carefully chosen to avoid affecting the nitro and ester groups.

Alternatively, the acetyl group can be a precursor for other functional groups. For example, it can undergo haloform reactions if treated with a halogen in the presence of a base, leading to the formation of a carboxylic acid. It can also participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds.

Selective reduction of the acetyl group in the presence of a nitro group can be challenging. Catalytic hydrogenation would likely reduce the nitro group as well. Therefore, chemoselective reducing agents would be required. jsynthchem.comniscpr.res.injsynthchem.comwikipedia.orgstackexchange.com

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 5 Acetyl 2 Hydroxy 3 Nitrobenzoate

Solution-Phase Spectroscopic Investigations

Mass Spectrometry for Molecular Ion Integrity and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₉NO₆.

The fragmentation of this molecule is likely to be influenced by the presence of its various functional groups: a methyl ester, an acetyl group, a hydroxyl group, and a nitro group, all attached to a benzene (B151609) ring. The fragmentation pathways can be predicted by considering the fragmentation of similar compounds, such as methyl 2-hydroxybenzoate and other substituted nitroaromatics.

A plausible fragmentation pattern would involve initial cleavages at the ester and acetyl groups. Common losses would include the methoxy (B1213986) radical (•OCH₃) from the ester, leading to an acylium ion, or the loss of a methyl radical (•CH₃) from the acetyl group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the nitro group (NO₂). The presence of the hydroxyl group can also influence the fragmentation, potentially through ortho effects.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| [M]+• | [C₁₀H₉NO₆]+• | - |

| [M - 15]+ | [C₉H₆NO₆]+ | •CH₃ (from acetyl) |

| [M - 31]+ | [C₉H₆NO₅]+ | •OCH₃ (from ester) |

| [M - 43]+ | [C₈H₄NO₅]+ | •COCH₃ |

| [M - 46]+ | [C₁₀H₉O₄]+ | •NO₂ |

| [M - 59]+ | [C₈H₄O₄]+ | •COOCH₃ |

Note: This table is predictive and based on the fragmentation patterns of analogous compounds.

Elucidation of Intramolecular Hydrogen Bonding Dynamics and Equilibria

The structure of this compound features a hydroxyl group positioned ortho to both a nitro group and a methyl ester group, and meta to an acetyl group. This arrangement allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation, stability, and spectroscopic properties.

Research on analogous compounds, such as 2-hydroxy-5-methyl-3-nitroacetophenone, reveals the existence of a competitive equilibrium between different intramolecular hydrogen bonds. researchgate.net The hydroxyl proton can form a hydrogen bond with either the oxygen of the nitro group or the carbonyl oxygen of the adjacent ester group. The acetyl group's carbonyl oxygen is also a potential hydrogen bond acceptor, though this is likely to be a weaker interaction due to its position.

The equilibrium between these different hydrogen-bonded forms can be influenced by several factors, most notably the polarity of the solvent. In nonpolar solvents, the form with the hydrogen bond to the nitro group is often more stable. researchgate.net However, in more polar solvents, the equilibrium can shift towards the form where the hydroxyl group is hydrogen-bonded to the carbonyl oxygen of the ester or acetyl group. researchgate.net This is because the latter form often has a larger dipole moment and is therefore stabilized to a greater extent by polar solvents. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying these dynamics. The chemical shift of the hydroxyl proton in the ¹H NMR spectrum is particularly sensitive to its hydrogen-bonding environment. A downfield shift is typically indicative of a stronger hydrogen bond.

Table 2: Potential Intramolecular Hydrogen Bonding in this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Notes |

| Hydroxyl Group (-OH) | Nitro Group (-NO₂) | Expected to be a stable conformation, particularly in nonpolar solvents. |

| Hydroxyl Group (-OH) | Ester Carbonyl Group (-COOCH₃) | Stability is influenced by solvent polarity; more favored in polar solvents. |

| Hydroxyl Group (-OH) | Acetyl Carbonyl Group (-COCH₃) | Likely a weaker interaction compared to the other two possibilities due to its meta position relative to the hydroxyl group. |

Computational Chemistry and Molecular Modeling of Methyl 5 Acetyl 2 Hydroxy 3 Nitrobenzoate

Quantum Chemical Calculations (Density Functional Theory, ab initio, semi-empirical)

Quantum chemical calculations are at the forefront of computational studies on molecular systems like Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods are employed to solve the Schrödinger equation (or its density-based equivalent in DFT) for the molecule, yielding detailed information about its electronic and geometric properties. DFT methods, including popular functionals like B3LYP, are often chosen for their balance of accuracy and computational cost, making them well-suited for a molecule of this size. arxiv.org

The first step in most quantum chemical studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. stackexchange.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles. The optimization algorithm systematically adjusts the atomic coordinates to minimize the forces acting on each atom until a stable conformation is reached. arxiv.orgstackexchange.com

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties. The presence of electron-withdrawing groups (nitro and acetyl) and an electron-donating group (hydroxyl) on the benzene (B151609) ring creates a complex electronic environment. Theoretical calculations can quantify the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule.

This compound possesses several rotatable single bonds, such as those connecting the acetyl, nitro, and methyl ester groups to the benzene ring, as well as the C-O bond of the ester. Rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformers. Computational methods can be used to explore the potential energy surface of the molecule and identify the various stable conformers. nih.govrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy, making the molecule a good electron acceptor. researchgate.netresearchgate.net Computational studies on nitroaromatic compounds have shown that the HOMO and LUMO are typically delocalized over the aromatic system, and their energies are sensitive to the nature and position of the substituents. nih.govsemanticscholar.org

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. ucalgary.ca It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro, acetyl, and hydroxyl groups, indicating these as sites for interaction with electrophiles or for hydrogen bonding. ucalgary.casrce.hr Conversely, the hydrogen atom of the hydroxyl group and regions near the nitro group would likely exhibit positive potential. researchgate.net Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. srce.hrresearchgate.net

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. aip.orgresearchgate.net

For a flexible molecule like this compound, MD simulations can reveal how the various substituents move and rotate in relation to each other at a given temperature. nih.gov This can provide a more realistic understanding of its conformational flexibility in different environments, such as in solution. rsc.org By analyzing the trajectories of the atoms over time, it is possible to observe transitions between different conformational states and to understand the dynamic accessibility of different parts of the molecule. acs.org

Theoretical Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, theoretical methods could be used to study various potential reactions, such as nucleophilic aromatic substitution or reactions involving the acetyl and ester groups. For example, the mechanism of hydrolysis of the ester group could be investigated by modeling the approach of a water molecule or a hydroxide (B78521) ion, calculating the structures and energies of the transition states, and determining the activation energy for the reaction. quora.com Computational studies on the reaction mechanisms of nitroaromatic compounds have provided valuable insights into their reactivity and degradation pathways. rsc.orgmdpi.com Machine learning approaches are also emerging as a tool to predict reaction outcomes and mechanisms. nih.govmit.eduarxiv.org

Activation Energy and Reaction Coordinate Determination

No published studies were identified that have computationally determined the activation energy or mapped the reaction coordinates for any chemical transformations involving this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the transition states of reactions and calculate the energy barriers. Without these specific computational investigations, no data on the activation energies or reaction pathways for this compound can be provided.

Investigation of Catalytic Effects in Chemical Transformations

There is no available research in the searched scientific literature that investigates the catalytic effects on chemical transformations of this compound through computational modeling. This type of research would involve modeling the interaction of the compound with various catalysts to understand how they might lower the activation energy of potential reactions. The absence of such studies means there is no data to present on how catalysts might influence the reactivity of this specific molecule.

Solvent Effects on Molecular Conformation and Reactivity

No computational studies detailing the effects of different solvents on the molecular conformation and reactivity of this compound were found. Solvent effects are typically modeled using methods such as the Polarizable Continuum Model (PCM) to understand how the solvent environment influences the stability of different conformers and the energetics of reaction pathways. Without such specific research, it is not possible to provide an analysis or data on how solvents would impact the properties of this compound.

Mechanistic Investigations of Biological Activity Associated with Methyl 5 Acetyl 2 Hydroxy 3 Nitrobenzoate

Identification and Characterization of Molecular Targets

The interaction of a compound with specific molecular targets is fundamental to its pharmacological effect. For Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, key targets likely include enzymes that can metabolize the nitro group and proteins that bind to the salicylate (B1505791) moiety.

Nitroreductases are a class of enzymes known to catalyze the reduction of nitroaromatic compounds. oup.comnih.gov These flavoenzymes utilize NAD(P)H as a cofactor to reduce the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. researchgate.net This reductive process is often a critical step in the bioactivation of nitroaromatic drugs, leading to the formation of reactive intermediates that can exert therapeutic or toxic effects. nih.govresearchgate.net

There are two main types of nitroreductases:

Type I (oxygen-insensitive) nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group, which is less likely to produce reactive oxygen species. oup.com

Type II (oxygen-sensitive) nitroreductases: These enzymes perform a single-electron reduction, which can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, creating a futile cycle that generates superoxide (B77818) radicals. oup.com

It is hypothesized that this compound could serve as a substrate for bacterial nitroreductases, which is a common mechanism for the antimicrobial activity of nitroaromatic compounds. nih.govencyclopedia.pub The reduction of its nitro group would lead to the generation of cytotoxic metabolites within the target microorganism.

| Enzyme Class | Putative Role in Metabolism of this compound | Potential Consequence |

| Nitroreductases | Reduction of the aromatic nitro group. researchgate.netgoogle.com | Bioactivation leading to reactive intermediates. |

| Esterases | Hydrolysis of the methyl ester group. | Release of the corresponding carboxylic acid. |

The salicylate backbone of this compound suggests a potential for binding to various proteins. Salicylates, including the well-known drug aspirin (B1665792) (acetylsalicylic acid), are known to bind to serum albumin in the bloodstream. nih.govnih.govwikipedia.org This protein binding is a critical factor in the pharmacokinetics of a drug, as it affects its distribution and availability to target tissues. The extent of protein binding for salicylates is concentration-dependent, with higher concentrations leading to a greater fraction of the unbound, active drug. nih.govariel.ac.il

Furthermore, salicylic (B10762653) acid has been shown to interact with a variety of proteins, modulating their activity. mdpi.com For instance, in plants, several salicylic acid-binding proteins (SABPs) have been identified that are involved in signaling pathways. In animals, salicylic acid and its derivatives can modulate signaling through transcription factors like NF-κB, which plays a central role in inflammation. wikipedia.org It is plausible that this compound could also interact with such protein targets, contributing to its potential anti-inflammatory effects.

| Potential Binding Protein | Basis for Interaction | Implied Biological Effect |

| Serum Albumin | Structural similarity to salicylates. nih.govnih.gov | Influence on drug distribution and half-life. |

| NF-κB Pathway Proteins | Salicylate moiety. wikipedia.org | Modulation of inflammatory responses. |

| Bacterial Enzymes | General nitroaromatic structure. | Potential antimicrobial action. |

Cellular Pathway Modulation Studies

The biological effects of this compound are likely to be mediated through the modulation of specific cellular pathways, particularly those related to antimicrobial and anti-inflammatory responses.

The antimicrobial activity of nitroaromatic compounds is a well-established field of study. encyclopedia.pubresearchgate.net A widely accepted model for their mechanism of action involves the intracellular reduction of the nitro group. nih.gov This process generates reactive and toxic intermediates, such as nitroso and superoxide species, which can cause widespread cellular damage. nih.govencyclopedia.pub These reactive species can covalently bind to and damage critical macromolecules, including DNA, leading to cell death. nih.gov

For this compound, it is proposed that upon entering a microbial cell, it is reduced by intracellular nitroreductases. This bioactivation would produce cytotoxic intermediates that disrupt cellular function and lead to the death of the microorganism. Studies on other nitrobenzoate derivatives have demonstrated their potential as antimycobacterial agents, suggesting a similar mode of action for this compound. nih.gov

The structural resemblance of this compound to salicylic acid provides a strong basis for hypothesizing its anti-inflammatory properties. Salicylic acid and its derivatives are known to exert their anti-inflammatory effects through various mechanisms, a key one being the modulation of the NF-κB signaling pathway. wikipedia.org NF-κB is a transcription factor that controls the expression of numerous genes involved in the inflammatory response. By interfering with this pathway, salicylates can reduce the production of pro-inflammatory mediators. It is plausible that this compound shares this mechanism of action.

Mechanistic Basis of Bioactivation and Biotransformation

The biotransformation of this compound is likely to be a critical determinant of its biological activity. The primary route of bioactivation is expected to be the reduction of the nitro group, a process extensively studied in other nitroaromatic compounds. nih.govresearchgate.net This reductive metabolism can be catalyzed by nitroreductase enzymes, converting the relatively inert nitro compound into highly reactive intermediates. nih.govresearchgate.net

The reduction proceeds in a stepwise manner, first to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to an amine. researchgate.net The intermediate hydroxylamine species is often unstable and can be a potent electrophile, capable of reacting with cellular nucleophiles such as DNA and proteins. This covalent modification of essential biomolecules is thought to be a major contributor to the cytotoxicity of nitroaromatic compounds. nih.gov

Reductive Activation Pathways of the Nitro Group

The nitroaromatic functionality is a key determinant of the biological activity of many compounds, often requiring metabolic reduction for activation. In mammals, this bioactivation is predominantly carried out by a variety of nitroreductases. These enzymes are found in both the liver and in gastrointestinal bacteria. nih.gov

The reduction of the nitro group is a stepwise process. It is initiated by a one-electron reduction to form a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, a process known as futile cycling, which can lead to the generation of reactive oxygen species. Under anaerobic conditions, further reduction can occur, leading to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding amine. nih.gov The hydroxylamine metabolite is often a highly reactive species capable of interacting with cellular macromolecules.

In the context of hepatic metabolism, both microsomal and cytosolic enzymes contribute to this reductive process. Liver microsomes utilize NADPH-dependent reductases, while cytosolic enzymes like aldehyde oxidase also play a significant role. nih.govjlu.edu.cn While specific enzymes responsible for the reduction of this compound have not been identified, it is anticipated that it would be a substrate for these general nitroreductase systems.

| Enzyme Class | Cellular Location | Cofactor/Electron Donor | Potential Metabolites |

|---|---|---|---|

| NADPH-dependent reductases | Liver microsomes | NADPH | Nitroso, Hydroxylamine, and Amine derivatives |

| Aldehyde oxidase | Liver cytosol | N1-methylnicotinamide, 2-hydroxypyrimidine | Nitroso, Hydroxylamine, and Amine derivatives |

| Bacterial nitroreductases | Gastrointestinal tract | - | Amine derivatives |

Hydrolytic Metabolism of the Ester Group

The methyl ester group of this compound is susceptible to hydrolysis by esterases, a diverse group of enzymes responsible for the metabolism of many ester-containing drugs and xenobiotics. This hydrolytic cleavage would result in the formation of the corresponding carboxylic acid, 5-acetyl-2-hydroxy-3-nitrobenzoic acid, and methanol (B129727). iosrjournals.org

This biotransformation is significant as the resulting carboxylic acid metabolite will have different physicochemical properties, including increased polarity, which will affect its biological activity and excretion from the body. The hydrolysis of the methyl ester can be considered a detoxification pathway, as it facilitates elimination.

Based on the metabolism of structurally similar compounds, such as methyl salicylate, it is plausible that various methyl esterases could be involved in this process. oup.commiracosta.edu In humans, carboxylesterases are the primary enzymes responsible for the hydrolysis of ester-containing compounds.

| Enzyme Class | Primary Location | Reaction | Products |

|---|---|---|---|

| Carboxylesterases | Liver, Intestine, other tissues | Hydrolysis | 5-acetyl-2-hydroxy-3-nitrobenzoic acid and Methanol |

| Other Methyl Esterases | Various tissues | Hydrolysis | 5-acetyl-2-hydroxy-3-nitrobenzoic acid and Methanol |

Enzymatic Degradation Mechanisms within Biological Systems

In microorganisms, the degradation of nitroaromatic compounds often proceeds through different mechanisms. Some bacteria are capable of utilizing nitroaromatic compounds as a sole source of carbon and nitrogen. frontiersin.org These pathways can involve initial oxygenase-mediated attacks on the aromatic ring. For instance, dioxygenase enzymes can introduce two hydroxyl groups onto the ring, leading to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov Alternatively, monooxygenase enzymes can also initiate the degradation process. frontiersin.org

While the complete degradation pathway for this compound has not been elucidated, based on studies of other substituted nitrobenzoates, a plausible microbial degradation pathway could involve initial hydrolysis of the ester, followed by reduction of the nitro group, and then enzymatic modification of the acetyl group, ultimately leading to intermediates that can enter central metabolic pathways after aromatic ring cleavage.

| Metabolic Pathway | Key Enzyme Classes | Initial Steps | Potential Intermediate Metabolites | Potential End Products |

|---|---|---|---|---|

| Mammalian Metabolism | Nitroreductases, Carboxylesterases | Nitro group reduction and/or Ester hydrolysis | Amino and/or carboxylic acid derivatives | Conjugated and excreted metabolites |

| Microbial Degradation | Dioxygenases, Monooxygenases, Hydrolases, Reductases | Hydroxylation of the aromatic ring, nitro group removal, or side-chain modifications | Catechols, protocatechuates, and other ring-fission substrates | Carbon dioxide, water, and inorganic nitrite/ammonium |

Advanced Research Applications and Future Perspectives for Methyl 5 Acetyl 2 Hydroxy 3 Nitrobenzoate

Utilization as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate makes it a highly valuable precursor in the synthesis of more complex molecules. The ortho-hydroxyacetylphenyl moiety is a classic synthon for building various heterocyclic systems, while the nitro group can be chemically modified to introduce further complexity.

The presence of an acetyl group ortho to a hydroxyl group is a well-established structural motif for the synthesis of chromones (1,4-benzopyrones). This reaction, often proceeding through an intramolecular condensation, can be catalyzed by acids or bases. ijrpc.comresearchgate.net Starting from this compound, a variety of substituted chromone (B188151) derivatives can be accessed.

Furthermore, these initial chromone structures can be elaborated upon. For instance, 6-carbonyl-7-hydroxychromones are known to be versatile starting materials for the synthesis of linear hetarenochromones, where another heterocyclic ring is fused to the chromone core. researchgate.netuniv.kiev.ua This opens pathways to complex polycyclic systems such as furo[3,2-g]chromones and pyrano[3,2-g]chromones. researchgate.netuniv.kiev.ua The nitro group on the parent molecule adds another layer of synthetic potential, as it can be reduced to an amino group, which can then participate in further cyclization reactions to form nitrogen-containing heterocycles.

Below is a table of potential heterocyclic scaffolds that could be synthesized from this compound.

| Scaffold Class | Key Reaction | Potential Starting Material Functionality | Resulting Heterocycle |

| Chromones | Intramolecular Cyclocondensation | ortho-hydroxy acetyl group | 4-oxo-4H-chromene |

| Furochromones | Annulation Reactions | Chromone intermediate | Furo[3,2-g]chromone |

| Pyranochromones | Annulation Reactions | Chromone intermediate | Pyrano[3,2-g]chromone |

| Benzisoxazoles | Reaction with hydroxylamine (B1172632) | ortho-hydroxy acetyl group | Chromeno[6,7-d]isoxazole researchgate.net |

| Quinolines | Friedländer Annulation | Reduction of nitro to amino group | Substituted quinoline |

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Chromone and its derivatives, which can be readily synthesized from precursors like this compound, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ijrpc.comresearchgate.net

For example, certain fluorinated 2-arylbenzothiazoles have shown potent anticancer activity, and various heterocyclic structures are explored for their ability to inhibit cancer cell proliferation. The ability to use this compound to build complex, multi-ring heterocyclic systems makes it a valuable intermediate for generating libraries of novel compounds for drug discovery screening. The nitro group, in particular, can be a crucial handle for introducing substituents that modulate the pharmacological profile of the final molecule.

Development of Advanced Analytical Methods for Detection and Quantification

As with many specialty chemicals, the ability to detect and quantify this compound at trace levels is crucial for process monitoring, quality control, and environmental analysis. Research into advanced analytical methods is essential for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the analysis of nitroaromatic and hydroxybenzoic acid derivatives. vu.edu.au For this compound, a reversed-phase HPLC method using a C18 or biphenyl (B1667301) stationary phase with a methanol (B129727)/water or acetonitrile/water mobile phase would be a suitable approach. vu.edu.au Detection could be achieved using a UV detector, as the nitroaromatic system provides a strong chromophore, or more selectively and sensitively using tandem mass spectrometry (HPLC-MS/MS). vu.edu.aursc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, especially for identifying volatile impurities or degradation products. Due to the polarity and potential thermal lability of the hydroxyl group, derivatization would likely be necessary to convert the analyte into a more volatile and stable form prior to injection. A study on related genotoxic impurities, including Methyl-2-methyl-3-nitrobenzoate, successfully used GC-MS in selective ion monitoring (SIM) mode for trace-level determination, highlighting the applicability of this approach. amazonaws.com

| Method | Principle | Sample Preparation | Advantages | Considerations |

| HPLC-UV/MS | Separation based on polarity; detection by UV absorbance or mass-to-charge ratio. | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). | High sensitivity and selectivity (with MS), suitable for non-volatile compounds. | Requires high-purity solvents; MS detection can be complex. |

| GC-MS | Separation based on volatility and column interaction; detection by mass-to-charge ratio. | Derivatization (e.g., silylation) to increase volatility and thermal stability. | Excellent separation efficiency, high sensitivity in SIM mode. amazonaws.com | Not suitable for thermally unstable compounds; derivatization adds a step. |

Spectroscopic techniques that exploit the electronic properties of the nitroaromatic system offer alternative or complementary methods for detection. Fluorescence quenching is a highly sensitive method for detecting nitroaromatic compounds. nih.gov An appropriate fluorophore (an electron-rich molecule) could be selected whose fluorescence is quenched upon interaction with the electron-deficient this compound. The degree of quenching can be correlated to the concentration of the analyte. nih.gov

Surface-Enhanced Raman Scattering (SERS) is another advanced technique that can provide highly specific and sensitive detection of nitroaromatics. acs.org This method relies on the enhancement of the Raman signal when the molecule is adsorbed onto a nanostructured metal surface. The formation of specific complexes, such as a Janowsky complex, can be used to generate a unique and strong SERS response for nitroaromatic molecules, allowing for their selective detection even in complex matrices. acs.org

Environmental and Bioremediation Research Implications (e.g., bacterial degradation of nitroaromatics)

Nitroaromatic compounds are primarily of anthropogenic origin, introduced into the environment through industrial processes. nih.gov Their persistence and potential toxicity have driven significant research into their environmental fate and bioremediation. cswab.org this compound, as a member of this class, is a relevant subject for such studies.

Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds. nih.govdtic.mil These pathways often involve either the reduction of the nitro group or the oxidative removal of it.

Reductive Pathways: Under anaerobic conditions, many bacteria can reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov The resulting aminobenzoate derivative is typically less toxic and more amenable to further degradation.

Oxidative Pathways: Some aerobic bacteria can initiate degradation by using monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452). nih.gov The resulting catechols or other dihydroxylated intermediates can then be cleaved by ring-fission enzymes and funneled into central metabolism. nih.gov

Research into the microbial degradation of compounds like this compound is crucial for developing effective bioremediation strategies for contaminated soils and water. york.ac.uk Understanding the specific enzymes and genetic pathways involved could enable the use of microorganisms or their enzymes for environmental cleanup and biocatalysis. nih.gov

Future Directions for Computational Drug Design and Optimization Studies

The precise molecular architecture of this compound makes it an intriguing candidate for computational investigation to unlock its therapeutic potential. Future research will likely focus on a multi-faceted in silico approach to predict its biological activities, optimize its structure for enhanced efficacy and safety, and elucidate its mechanism of action at the molecular level.

Molecular Docking and Virtual Screening: A primary avenue of future research will involve using molecular docking simulations to predict the binding affinity of this compound against a wide array of biological targets. Based on its structural similarity to salicylates, initial studies would logically target enzymes involved in inflammation, such as cyclooxygenase (COX-1 and COX-2). Furthermore, the presence of the nitro group, a feature found in various antimicrobial agents, suggests that computational screening against bacterial or fungal protein targets could reveal potential antimicrobial activities. For instance, studies on 3-methyl-4-nitrobenzoate derivatives have demonstrated antifungal activity, with modeling studies identifying potential interactions with key fungal enzymes. researchgate.net Similar in silico approaches could be applied to this compound to identify its most promising therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a primary biological activity is identified, the next step will be to design and synthesize a library of analogues. Computational chemistry will be instrumental in this phase through the development of QSAR models. By systematically modifying the functional groups on the phenyl ring and correlating these structural changes with biological activity, QSAR models can identify the key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that govern the compound's potency. This data-driven approach accelerates the optimization process, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources.

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the compound's interaction with its biological target, MD simulations will be an invaluable tool. While molecular docking provides a static snapshot of the binding pose, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the binding interactions predicted by docking, reveal the role of solvent molecules, and identify conformational changes in the protein upon ligand binding. Such detailed insights are crucial for rational drug design and for explaining the molecular basis of the compound's mechanism of action.

ADMET Prediction: A critical aspect of modern drug discovery is the early assessment of a compound's pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be essential in the future development of this compound. These computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. ijper.org By identifying potential liabilities early in the discovery pipeline, researchers can modify the compound's structure to improve its drug-like properties, increasing the likelihood of its successful development into a therapeutic agent.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Benzoic acid, 5-acetyl-2-hydroxy-3-nitro-, methyl ester |

| CAS Number | 89586-15-2 |

| Molecular Formula | C10H9NO6 |

| Molecular Weight | 239.18 g/mol |

Table 2: Prospective Computational Studies for Drug Discovery

| Computational Method | Research Objective | Potential Biological Targets |

|---|---|---|

| Molecular Docking | Identify potential biological targets and predict binding affinity. | COX-1/COX-2, bacterial gyrase, fungal enzymes, topoisomerase II. |

| QSAR Modeling | Guide lead optimization by correlating chemical structure with biological activity. | Analogues with varied substituents on the aromatic ring. |

| MD Simulations | Analyze the stability and dynamics of the ligand-protein complex. | Highest affinity targets identified through molecular docking. |

| ADMET Prediction | Evaluate drug-likeness and predict pharmacokinetic and toxicity profiles. | The parent compound and its optimized derivatives. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aspirin (B1665792) |

| Salicylic (B10762653) acid |

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate?

Answer:

- Spectroscopy: Use - and -NMR to confirm substituent positions and functional groups. The acetyl, nitro, and methoxy groups will show distinct shifts (e.g., nitro groups deshield aromatic protons).

- Crystallography: Employ single-crystal X-ray diffraction (SXRD) with SHELXL for structure refinement . ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

Advanced: How can hydrogen-bonding networks in the crystal lattice of this compound be systematically analyzed?

Answer:

- Graph Set Analysis (GSA): Apply Etter’s graph theory to categorize hydrogen bonds (e.g., for dimeric motifs). Identify donor-acceptor pairs (e.g., phenolic -OH → nitro O or acetyl O) using crystallographic data .

- Software Tools: Use Mercury (CCDC) or CrystalExplorer to map hydrogen-bonding patterns. Validate against SHELXL-refined H-bond distances (typically 2.6–3.0 Å) and angles (>120° for strong interactions) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves (tested for chemical resistance) and a lab coat. Use a full-face respirator with organic vapor cartridges if handling powdered forms .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions with the nitro group .

Advanced: How can synthetic yields be optimized for the nitration step in the preparation of this compound?

Answer:

- Reaction Conditions: Use mixed acid (HSO/HNO) at 0–5°C to minimize byproducts (e.g., over-nitration). Monitor regioselectivity via LC-MS, as steric hindrance from the acetyl group favors nitration at the 3-position .

- Workup: Quench with ice-water and extract with dichloromethane. Purify via recrystallization (ethanol/water) to isolate the product from isomers (e.g., 4-nitro derivatives) .

Advanced: How can contradictions in thermal stability data (e.g., DSC vs. TGA) be resolved?

Answer:

- Method Triangulation:

- DSC: Identify melting points and exothermic decomposition events.

- TGA: Correlate mass loss with DSC endotherms to distinguish melt-decomposition vs. sublimation.

- Hot-Stage Microscopy: Visually confirm phase transitions (e.g., melting prior to decomposition).

- Note: The nitro group may cause exothermic decomposition above 200°C; use micro-scale techniques to mitigate risks .

Basic: What solvent systems are suitable for recrystallizing this compound?

Answer:

- Polar Protic Solvents: Ethanol/water (7:3 v/v) is ideal due to the compound’s moderate solubility. Avoid DMSO or DMF, which may co-crystallize with water.

- Alternative: Use ethyl acetate/hexane gradients for slower crystallization, yielding larger crystals for SXRD .

Advanced: How can computational modeling predict reactivity or tautomeric forms?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model tautomers (e.g., keto-enol forms of the acetyl group). Compare computed -NMR shifts with experimental data.

- MD Simulations: Simulate solvation effects in explicit solvents (e.g., methanol) to assess stability of nitro-group conformers .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Answer:

- HPLC-MS: Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate isomers (e.g., 3-nitro vs. 5-nitro).

- TLC: Employ silica gel plates with UV254 indicator; elute with 1:1 ethyl acetate/hexane () .

Advanced: How does the nitro group influence electronic properties in substitution reactions?

Answer:

- Electrophilic Aromatic Substitution (EAS): The nitro group is meta-directing and deactivating. Use Hammett σ values () to predict reactivity in further functionalization.

- Nucleophilic Attack: The electron-deficient aromatic ring facilitates nucleophilic substitution at the 2- or 4-positions under basic conditions .

Advanced: What strategies mitigate twinning in single crystals of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.